5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of thiazole derivatives with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Biology: In biological research, 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile is explored for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and modulation of biological pathways.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and pharmaceuticals. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-1,3-thiazole
4-Amino-1,3-thiazole
5-Amino-1,3,4-thiadiazole
Uniqueness: 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile stands out due to its unique structural features and reactivity profile
Properties
IUPAC Name |
5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S/c8-3-5-4-11-12(6(5)9)7-10-1-2-13-7/h1-2,4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWCDPUVIRZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726320 | |
Record name | 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650638-01-0 | |
Record name | 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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